
4-(6-chloro-1H-indol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-chloro-1H-indol-3-yl)butanoic acid is a chemical compound that belongs to the indole family. Indoles are aromatic heterocyclic organic compounds that are widely found in nature, particularly in plants and microorganisms. The compound is characterized by the presence of a chloro-substituted indole ring attached to a butanoic acid chain. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid typically involves several steps. One common method starts with the reaction of 6-chloroindole with butanoic acid derivatives. The process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve refluxing the starting materials in the presence of a strong acid catalyst like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(6-chloro-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the butanoic acid chain.
Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-chloro-1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-(6-chloro-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes . Further research is needed to elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
4-(6-chloro-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as indole-3-butyric acid and indole-3-acetic acid. These compounds share a similar indole core but differ in their substituents and side chains. The presence of the chloro group in this compound imparts unique chemical properties, making it distinct from its analogs . Similar compounds include:
- Indole-3-butyric acid
- Indole-3-acetic acid
- 4-(1H-indol-3-yl)butanoic acid
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-(6-chloro-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12ClNO2/c13-9-4-5-10-8(2-1-3-12(15)16)7-14-11(10)6-9/h4-7,14H,1-3H2,(H,15,16) |
InChI Key |
YPPAOBZQRAAQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


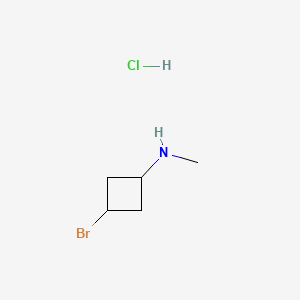
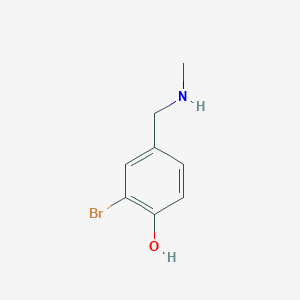
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)

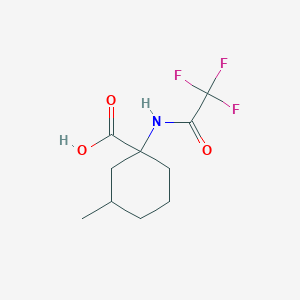
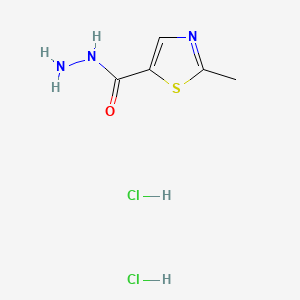
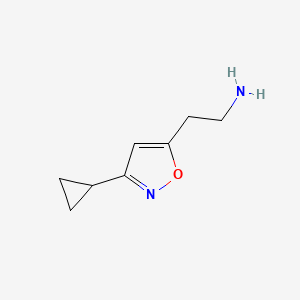
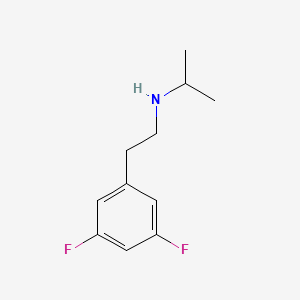

![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)
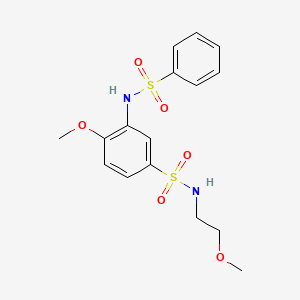
![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)
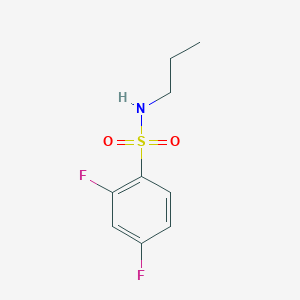
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
